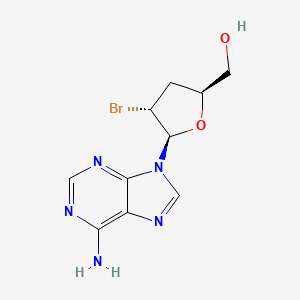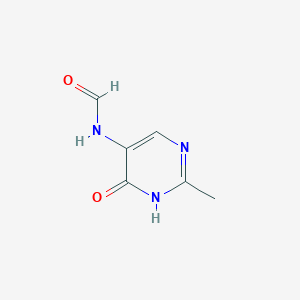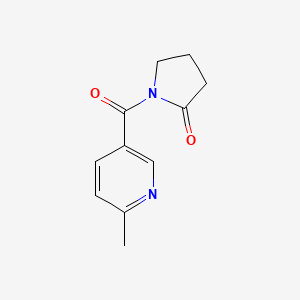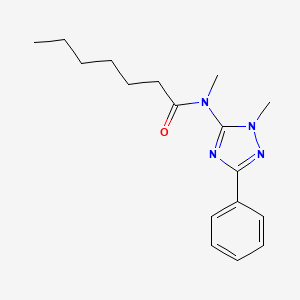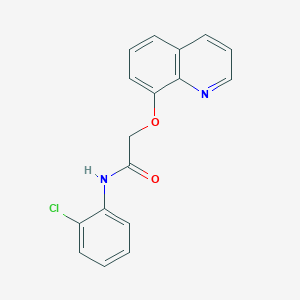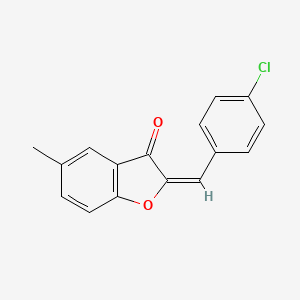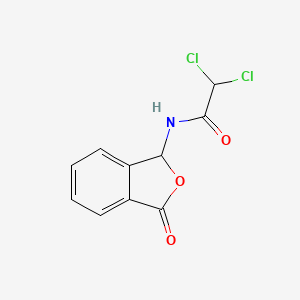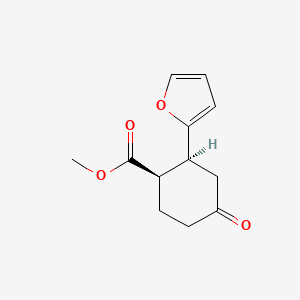
Cis-methyl 2-(furan-2-yl)-4-oxocyclohexanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cis-methyl 2-(furan-2-yl)-4-oxocyclohexanecarboxylate is an organic compound that belongs to the class of cyclohexanecarboxylates. This compound features a furan ring attached to a cyclohexane ring, which is further substituted with a methyl ester and a ketone group. The cis configuration indicates that the substituents on the cyclohexane ring are on the same side, which can influence the compound’s chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-methyl 2-(furan-2-yl)-4-oxocyclohexanecarboxylate can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction between furan and a suitable dienophile, followed by subsequent functional group transformations. The reaction conditions typically include:
Diels-Alder Reaction: Furan reacts with a dienophile such as maleic anhydride in the presence of a Lewis acid catalyst like aluminum chloride at elevated temperatures (80-100°C) to form a cyclohexene derivative.
Hydrogenation: The cyclohexene derivative is hydrogenated using a palladium on carbon catalyst under hydrogen gas to yield the corresponding cyclohexane derivative.
Esterification: The carboxylic acid group on the cyclohexane derivative is esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Oxidation: The resulting compound is oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the ketone group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, industrial processes may employ alternative catalysts and reagents to reduce costs and environmental impact.
化学反応の分析
Types of Reactions
Cis-methyl 2-(furan-2-yl)-4-oxocyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Bromine, nitric acid, or sulfuric acid.
Hydrolysis: Hydrochloric acid, sodium hydroxide, or sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Hydrolysis: Carboxylic acids and methanol.
科学的研究の応用
Cis-methyl 2-(furan-2-yl)-4-oxocyclohexanecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of cis-methyl 2-(furan-2-yl)-4-oxocyclohexanecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and ketone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Cis-methyl 2-(furan-2-yl)-4-oxocyclohexanecarboxylate can be compared with other similar compounds, such as:
Trans-methyl 2-(furan-2-yl)-4-oxocyclohexanecarboxylate: The trans configuration results in different stereochemistry, which can affect the compound’s reactivity and biological activity.
Methyl 2-(furan-2-yl)-4-oxocyclohexanecarboxylate: Lacks the cis or trans designation, representing a mixture of stereoisomers.
2-(Furan-2-yl)-4-oxocyclohexanecarboxylic acid: The carboxylic acid derivative, which can undergo different chemical reactions compared to the ester.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C12H14O4 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC名 |
methyl (1R,2S)-2-(furan-2-yl)-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H14O4/c1-15-12(14)9-5-4-8(13)7-10(9)11-3-2-6-16-11/h2-3,6,9-10H,4-5,7H2,1H3/t9-,10+/m1/s1 |
InChIキー |
WUGGIPKYJUDYIT-ZJUUUORDSA-N |
異性体SMILES |
COC(=O)[C@@H]1CCC(=O)C[C@@H]1C2=CC=CO2 |
正規SMILES |
COC(=O)C1CCC(=O)CC1C2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone](/img/structure/B15211328.png)
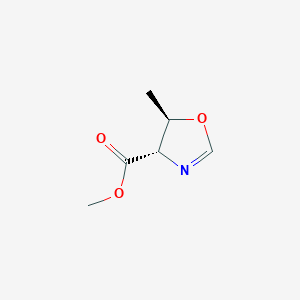
![Carbamothioic acid, methyl-, S-[2-(butylamino)ethyl] ester](/img/structure/B15211333.png)
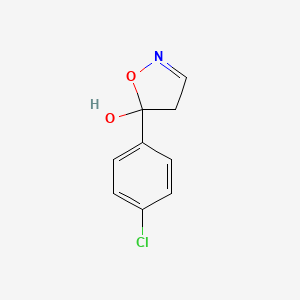
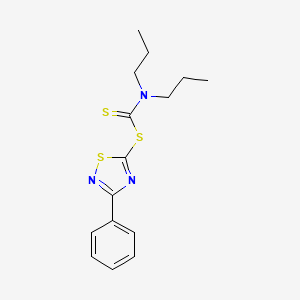
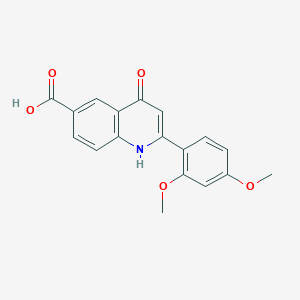
![Azepan-1-yl(3-(6-fluoroimidazo[1,2-a]pyridin-3-yl)benzo[d]isoxazol-6-yl)methanone](/img/structure/B15211369.png)
